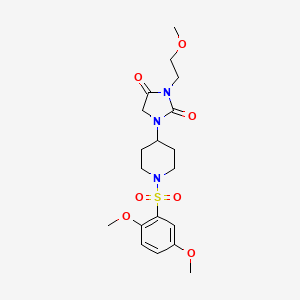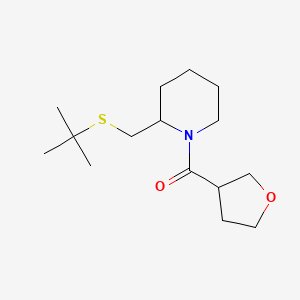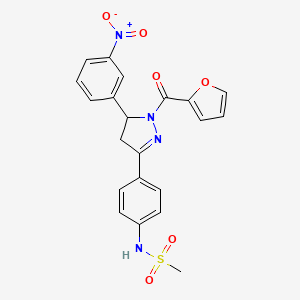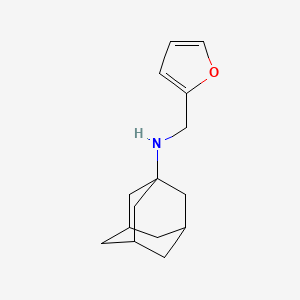![molecular formula C16H28N4O B2796056 N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide CAS No. 1389975-23-8](/img/structure/B2796056.png)
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide, commonly known as “MXE”, is a synthetic dissociative substance that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and has since gained popularity in the recreational drug market due to its dissociative and hallucinogenic effects. However,
Mecanismo De Acción
MXE blocks the action of glutamate at the NMDA receptor, which leads to a decrease in excitatory neurotransmission in the brain. This can lead to altered perception, dissociation, and hallucinations. MXE also affects other neurotransmitter systems, including dopamine and serotonin, which can contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to affect the cardiovascular system, causing an increase in heart rate and blood pressure. It can also cause respiratory depression and impair motor function. MXE has been shown to have a long half-life, with effects lasting up to 12 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has been used in scientific research to study the effects of NMDA receptor antagonists on the brain and nervous system. It has also been used to study the effects of dissociative substances on behavior and cognition. However, MXE has limitations in that it is a relatively new substance with limited research on its long-term effects and potential toxicity.
Direcciones Futuras
Further research is needed to fully understand the effects of MXE on the brain and nervous system. Studies could investigate the potential therapeutic uses of MXE, such as in the treatment of depression or anxiety. Research could also focus on developing safer and more effective NMDA receptor antagonists for use in clinical settings. Finally, research could investigate the long-term effects of MXE and its potential for addiction and abuse.
Métodos De Síntesis
MXE is synthesized by reacting 3-methyl-2-butanone with cyclohexylamine to form N-ethylcyclohexyl ketone. This is then reacted with hydroxylamine hydrochloride to form N-ethylcyclohexyl oxime, which is then reacted with dimethylamine to form N-ethyl-3-(dimethylamino)cyclohexylamine. Finally, this compound is reacted with ethyl chloroacetate to form MXE.
Aplicaciones Científicas De Investigación
MXE has been used in scientific research to study its effects on the brain and nervous system. Studies have shown that MXE acts as a non-competitive NMDA receptor antagonist, meaning it blocks the action of glutamate in the brain. This can lead to dissociative and hallucinogenic effects, similar to other dissociative substances such as ketamine and PCP.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-19(2)14-7-6-10-20(11-14)12-15(21)18-16(13-17)8-4-3-5-9-16/h14H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLTSJVXLSZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[3-(dimethylamino)piperidin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2795975.png)
![{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol](/img/structure/B2795977.png)
![3-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2795978.png)
![(E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-(dimethylamino)pent-1-en-3-one](/img/structure/B2795979.png)
![Tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2795980.png)
![N-(Oxolan-2-ylmethyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2795981.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2795984.png)


![N-(2,5-dimethoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide](/img/structure/B2795988.png)
![6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2795989.png)
